Thio-Analog Affinity Matches Natural Substrate While Eliminating Turnover: Cellobiose Phosphorylase Ki Comparison
When incorporated into 4-thio-cellobiose (the disaccharide formed by condensing 4-thio-beta-D-glucopyranose with glucose via a thioether linkage), the resulting analog binds cellobiose phosphorylase (EC 2.4.1.20) with an affinity essentially identical to the natural substrate cellobiose but undergoes no phosphorolytic cleavage. The competitive inhibition constant (Ki) for 4-thio-cellobiose is 13 mM in the presence of saturating phosphate, compared to the Km of 14.8 mM for cellobiose [1]. This represents a <1.2-fold difference in binding affinity while completely abolishing catalysis.
| Evidence Dimension | Enzyme binding affinity (cellobiose phosphorylase) |
|---|---|
| Target Compound Data | Ki = 13 mM (4-thio-cellobiose, containing 4-thio-beta-D-glucopyranose as the reducing-end monomer) |
| Comparator Or Baseline | Km = 14.8 mM (natural cellobiose) |
| Quantified Difference | Ki/Km ratio = 0.88; binding affinity within 1.14-fold of natural substrate, with zero catalytic turnover |
| Conditions | Cellobiose phosphorylase (EC 2.4.1.20), presence of saturating phosphate concentrations; data curated in BRENDA |
Why This Matters
This near-identical affinity means that 4-thio-beta-D-glucopyranose-derived probes can occupy enzyme active sites with substrate-like geometry without being consumed, enabling true equilibrium binding measurements that are impossible with hydrolyzable natural substrates.
- [1] BRENDA Enzyme Database: EC 2.4.1.20 — cellobiose phosphorylase, Ki Values. Accessed via https://www.brenda-enzymes.org/all_enzymes.php?ecno=2.4.1.20&table=KI_Value#TAB View Source
